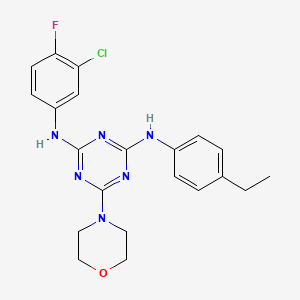

N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22ClFN6O and its molecular weight is 428.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Result of Action

The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biologische Aktivität

N2-(3-chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of cyanoguanidine with various aromatic aldehydes and arylamines. The synthesis often employs microwave-assisted methods for efficiency and yield improvement. The structure consists of a triazine core substituted with specific phenyl groups that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to selectively inhibit the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for reducing side effects in cancer therapies.

Key Findings:

- Growth Inhibition : The compound demonstrated significant growth inhibition at concentrations as low as 0.06 μM against MDA-MB231 cells .

- Selectivity : It was more effective against hormone-independent cancer cell lines compared to hormone-dependent ones .

- Mechanism : The activity is attributed to the structural features of the compound, particularly the electron-donating groups on the phenyl rings which enhance antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| R1 (para) | Electron-donating | Increases activity |

| R2 (meta/ortho) | Varies | Moderate effect |

The combination of specific substituents at R1 and R2 positions leads to enhanced antiproliferative properties. For instance, para-methoxy or para-dimethylamino groups at R1 combined with ortho-fluoro or ortho-chlorophenyl groups at R2 showed the most potent activity .

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy:

- Breast Cancer Study : In vitro studies revealed that compounds similar to this compound significantly inhibited MDA-MB231 cell proliferation compared to controls .

- Prostate Cancer Study : Preliminary assessments on DU145 prostate cancer cells also indicated promising results in growth inhibition, suggesting broader applicability in oncology .

Eigenschaften

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN6O/c1-2-14-3-5-15(6-4-14)24-19-26-20(25-16-7-8-18(23)17(22)13-16)28-21(27-19)29-9-11-30-12-10-29/h3-8,13H,2,9-12H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEBLTSCTRVQJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.